CYCLOPENTYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
Cyclopentyl[4-(phenylsulfonyl)piperazino]methanone is a complex organic compound that features a cyclopentyl group, a phenylsulfonyl group, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl[4-(phenylsulfonyl)piperazino]methanone typically involves the reaction of cyclopentanone with 4-(phenylsulfonyl)piperazine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of cyclopentanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl[4-(phenylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler piperazine compounds .
Scientific Research Applications
Cyclopentyl[4-(phenylsulfonyl)piperazino]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopentyl[4-(phenylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets in the body. The compound is believed to act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve interactions with GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
- Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
- (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
Uniqueness
Cyclopentyl[4-(phenylsulfonyl)piperazino]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, while the phenylsulfonyl group enhances its reactivity and potential biological activity .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(14-6-4-5-7-14)17-10-12-18(13-11-17)22(20,21)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODKCPALLUEBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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